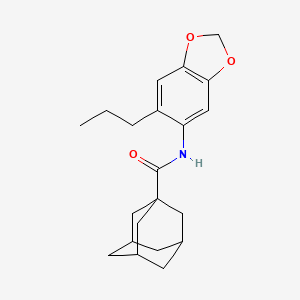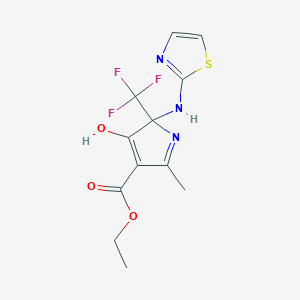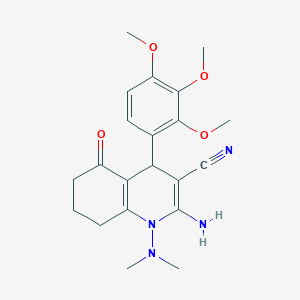
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of adamantane and benzodioxole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.
Formation of the Adamantane Carboxamide: The adamantane carboxamide moiety is synthesized through the reaction of adamantane derivatives with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, while the adamantane structure provides stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring.
N-(1,3-Benzodioxol-5-yl)-1-adamantanecarboxamide: A closely related compound with similar structural features.
Uniqueness
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H27NO3/c1-2-3-16-7-18-19(25-12-24-18)8-17(16)22-20(23)21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,2-6,9-12H2,1H3,(H,22,23) |
InChI Key |
UZJLXBLLLBMDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C34CC5CC(C3)CC(C5)C4)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11500133.png)
![2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11500137.png)

![2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)](/img/structure/B11500154.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11500160.png)
![N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11500163.png)
![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid](/img/structure/B11500174.png)

![4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500186.png)
![Diethyl 5',5',9'-trimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11500207.png)
![5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500221.png)
![Ethanone, 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenyl-](/img/structure/B11500229.png)

![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)
